TCRS-417

Description

BenchChem offers high-quality TCRS-417 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCRS-417 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

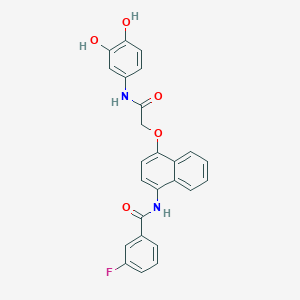

C25H19FN2O5 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide |

InChI |

InChI=1S/C25H19FN2O5/c26-16-5-3-4-15(12-16)25(32)28-20-9-11-23(19-7-2-1-6-18(19)20)33-14-24(31)27-17-8-10-21(29)22(30)13-17/h1-13,29-30H,14H2,(H,27,31)(H,28,32) |

InChI Key |

FAUNPVFPOMPBQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OCC(=O)NC3=CC(=C(C=C3)O)O)NC(=O)C4=CC(=CC=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

TCRS-417: A Technical Guide to its Mechanism of Action as a PBX1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCRS-417, also known as T417, is a novel small molecule inhibitor targeting the Pre-B-Cell Leukemia Homeobox 1 (PBX1) transcription factor, a protein implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of TCRS-417, detailing its molecular interactions, cellular effects, and preclinical efficacy. Through the direct inhibition of PBX1's interaction with DNA, TCRS-417 disrupts the transcription of key oncogenic downstream targets, leading to suppressed cancer cell proliferation, reduced stemness, and cell cycle arrest. This document synthesizes available data, presents detailed experimental methodologies, and visualizes the underlying pathways to serve as a resource for ongoing research and drug development efforts.

Introduction to PBX1 in Oncology

Pre-B-Cell Leukemia Homeobox 1 (PBX1) is a three-amino-acid loop extension (TALE) class homeodomain transcription factor that plays a critical role in embryonic development and has been increasingly recognized for its oncogenic functions in a variety of malignancies. PBX1 forms heterodimers with other transcription factors, most notably the HOX protein family, to regulate the expression of genes involved in cell proliferation, differentiation, and survival. Dysregulation of PBX1 activity, often through overexpression, is associated with poor prognosis in several cancers, including ovarian, breast, and multiple myeloma. Its role as a key transcriptional regulator in cancer has positioned it as a promising therapeutic target.

The Core Mechanism: Direct Inhibition of PBX1-DNA Binding

TCRS-417 functions as a direct inhibitor of PBX1. Its primary mechanism of action is the disruption of the binding of the PBX1 protein to its cognate DNA sequences. By physically occupying the DNA-binding domain of PBX1, TCRS-417 prevents the formation of the PBX1-DNA complex, a critical step for the transcriptional regulation of its target genes.

Quantitative Analysis of PBX1-DNA Binding Inhibition

The inhibitory potency of TCRS-417 on the PBX1-DNA interaction has been quantified using biophysical techniques such as Surface Plasmon Resonance (SPR). These studies have determined the half-maximal inhibitory concentration (IC50) of TCRS-417, providing a key metric of its efficacy at the molecular level.

| Parameter | Value | Method | Reference |

| IC50 (PBX1-DNA Binding) | 6.58 µM | Surface Plasmon Resonance (SPR) |

Downstream Cellular Consequences of PBX1 Inhibition

The inhibition of PBX1's DNA binding activity by TCRS-417 initiates a cascade of downstream effects, ultimately leading to the suppression of the cancerous phenotype. These effects are primarily mediated by the downregulation of key PBX1 target genes.

Modulation of Oncogenic Gene Expression

Treatment of cancer cells with TCRS-417 leads to a significant decrease in the mRNA levels of several critical downstream targets of PBX1. These include genes that are central to cell cycle progression and cell proliferation.

-

FOXM1 (Forkhead Box M1): A key transcription factor that regulates the expression of G2/M phase-specific genes.

-

NEK2 (NIMA Related Kinase 2): A serine/threonine kinase involved in mitotic progression.

-

E2F2 (E2F Transcription Factor 2): A member of the E2F family of transcription factors that are critical for the G1/S transition.

-

MEOX1 (Mesenchyme Homeobox 1): A homeobox protein involved in cell growth and differentiation.

-

BCL6 (B-Cell Lymphoma 6): A transcriptional repressor implicated in the pathogenesis of several lymphomas.

A study demonstrated that treatment with 20 µM TCRS-417 for 16-20 hours significantly decreased the mRNA levels of FOXM1, NEK2, and E2F2 in a panel of 11 cancer cell lines.

Effects on Cancer Cell Phenotype

The modulation of gene expression by TCRS-417 translates into several observable anti-cancer effects at the cellular level.

-

Suppression of Self-Renewal and Proliferation: TCRS-417 has been shown to significantly inhibit the self-renewal capacity and proliferation of cancer cells that exhibit high levels of PBX1 expression.

-

Reversal of Stemness in Chemoresistant Cells: In carboplatin-resistant (CR) ovarian cancer cell lines (OVCAR3-CR and SKOV3-CR), TCRS-417 (0-10 µM) was found to attenuate their spherogenic capacity, indicating a reversal of their cancer stem cell-like properties.

-

Induction of Cell Cycle Arrest: Treatment with 20 µM TCRS-417 for 48 hours resulted in a significant depletion of cells in the G2/M phase and an arrest in the G0/G1 phase across a panel of myeloma, breast, ovarian, lung, and brain cancer cell lines.

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the anti-tumor activity of TCRS-417.

| Animal Model | Treatment Regimen | Outcome | Reference |

| Xenograft Myeloma Mice | 10 mg/kg, s.c., 23 days | Significant reduction in tumor size and weight | |

| A2780 Ovarian Cancer Xenografts | 5 mg/kg, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin) | Significant delay in tumor growth and reduction in end-point tumor weight |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by TCRS-417.

Caption: Mechanism of action of TCRS-417.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of TCRS-417. Specific parameters may require optimization based on the cell lines and reagents used.

PBX1-DNA Binding Assay (Surface Plasmon Resonance - SPR)

This protocol outlines the general steps for assessing the inhibition of PBX1-DNA interaction by TCRS-417 using SPR.

-

Sensor Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated DNA oligonucleotide probe containing the PBX1 consensus binding site.

-

Analyte and Inhibitor Preparation: Recombinant PBX1 protein is prepared in a suitable running buffer (e.g., HBS-EP). TCRS-417 is serially diluted to a range of concentrations.

-

Binding Analysis:

-

A solution of PBX1 protein is injected over the sensor surface to establish a baseline binding signal.

-

A mixture of PBX1 protein and TCRS-417 at a specific concentration is then injected.

-

The association and dissociation phases are monitored in real-time.

-

-

Data Analysis: The binding response is measured, and the percentage of inhibition by TCRS-417 at each concentration is calculated. The IC50 value is determined by fitting the dose-response curve.

Caption: Workflow for the SPR-based PBX1-DNA binding assay.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This protocol describes the measurement of mRNA levels of PBX1 target genes.

-

Cell Culture and Treatment: Cancer cells are seeded in multi-well plates and allowed to adhere. Cells are then treated with TCRS-417 (e.g., 20 µM) or vehicle control for a specified duration (e.g., 16-20 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (FOXM1, NEK2, E2F2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and comparing the treatment group to the vehicle control.

Cell Viability Assay

This protocol outlines a method to assess the effect of TCRS-417 on cancer cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of TCRS-417 or a vehicle control.

-

Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours).

-

Viability Assessment: A viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value for cell viability can be determined from the dose-response curve.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

-

Cell Treatment: Cells are treated with TCRS-417 (e.g., 20 µM) or vehicle for a specified time (e.g., 48 hours).

-

Cell Harvesting and Fixation: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Conclusion

TCRS-417 represents a promising therapeutic agent that targets the fundamental mechanism of PBX1-driven oncogenesis. Its ability to directly inhibit the DNA-binding activity of PBX1 leads to the downregulation of a network of genes essential for cancer cell proliferation and survival. The preclinical data summarized in this guide highlight the potential of TCRS-417 as a novel anti-cancer therapeutic, particularly for tumors characterized by high PBX1 expression. Further investigation into its clinical efficacy and safety profile is warranted.

In-Depth Technical Guide to TCRS-417: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCRS-417 is a novel small-molecule inhibitor targeting the Pre-B-cell leukemia homeobox 1 (PBX1) transcription factor, a critical regulator of gene expression implicated in various cancers. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activity of TCRS-417. Detailed experimental protocols for key assays and a visualization of the targeted signaling pathway are included to facilitate further research and development of this promising anti-cancer agent.

Structure and Physicochemical Properties

TCRS-417 is a synthetic organic molecule designed to interfere with the DNA-binding activity of the PBX1 transcription factor. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Structural Information for TCRS-417

| Parameter | Value |

| IUPAC Name | N-(4-(2-((3,4-dihydroxyphenyl)amino)-2-oxoethoxy)naphthalen-1-yl)-3-fluorobenzamide |

| Synonyms | T417 |

| CAS Number | 2032123-28-5 |

| Chemical Formula | C25H19FN2O5 |

| Molecular Weight | 446.43 g/mol |

| SMILES Code | O=C(C1=CC=C(F)C=C1)NC2=C(OCC(NC3=CC=C(O)C(O)=C3)=O)C=CC4=CC=CC=C42 |

Table 2: Physicochemical Properties of TCRS-417

| Property | Value |

| Physical Form | Solid |

| Purity | >98% |

| Storage Conditions | Store at -20°C for long-term storage. |

Mechanism of Action

TCRS-417 functions as a potent and specific inhibitor of the PBX1 transcription factor. Its primary mechanism of action involves the direct disruption of the interaction between PBX1 and its cognate DNA binding motifs.

Inhibition of PBX1-DNA Binding

TCRS-417 directly blocks the binding of the PBX1 homeodomain to its consensus DNA sequence (5'-TGATT-3').[1] This inhibitory activity has been quantified using Surface Plasmon Resonance (SPR), revealing a half-maximal inhibitory concentration (IC50) of 6.58 μM.[2] By preventing PBX1 from binding to the promoter regions of its target genes, TCRS-417 effectively modulates their transcription.

Downstream Effects on Gene Expression and Cellular Processes

The inhibition of PBX1 by TCRS-417 leads to a cascade of downstream effects, ultimately impacting cancer cell proliferation, survival, and drug resistance.

-

Modulation of Target Gene Expression: Treatment of cancer cells with TCRS-417 results in a significant decrease in the mRNA levels of key PBX1 target genes involved in cell cycle progression and proliferation, including FOXM1, NEK2, and E2F2 .[2] It also reduces the expression of MEOX1 and BCL6 .[3]

-

Cell Cycle Arrest: TCRS-417 induces cell cycle arrest in various cancer cell lines.

-

Suppression of Self-Renewal and Proliferation: The compound effectively suppresses the self-renewal capacity and proliferation of cancer cells that exhibit high levels of PBX1 expression.[2]

-

Reversal of Chemotherapy Resistance: TCRS-417 has been shown to re-sensitize carboplatin-resistant ovarian cancer cells to chemotherapy, suggesting its potential in overcoming drug resistance mechanisms.[3]

PBX1 Signaling Pathway

The following diagram illustrates the central role of PBX1 in cancer signaling and the point of intervention for TCRS-417. PBX1, often in complex with other transcription factors like MEIS and HOX proteins, binds to the promoter regions of target genes, driving the expression of proteins involved in cell proliferation, survival, and differentiation. TCRS-417 disrupts this process by preventing the initial binding of PBX1 to DNA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TCRS-417.

Surface Plasmon Resonance (SPR) Assay for PBX1-DNA Interaction

This protocol describes the measurement of TCRS-417's inhibitory effect on the binding of PBX1 to its DNA consensus sequence.

Materials:

-

Biacore instrument (or equivalent SPR system)

-

Sensor Chip NTA or SA (for biotinylated DNA)

-

Recombinant human PBX1 protein (purified)

-

Biotinylated double-stranded DNA oligonucleotide containing the PBX1 binding motif (5'-TGATT-3') and a non-binding control sequence.[1]

-

TCRS-417

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

-

Chip Preparation:

-

Equilibrate the sensor chip with running buffer.

-

Immobilize the biotinylated DNA probe onto the sensor surface according to the manufacturer's instructions. Use a separate flow cell for the non-binding control DNA.

-

-

PBX1 Binding Analysis:

-

Prepare a series of dilutions of purified PBX1 protein in running buffer.

-

Inject the PBX1 dilutions over the sensor surface and record the binding response.

-

Regenerate the sensor surface between each injection.

-

-

TCRS-417 Inhibition Assay:

-

Prepare a fixed concentration of PBX1 protein.

-

Prepare a serial dilution of TCRS-417.

-

Pre-incubate the fixed concentration of PBX1 with each dilution of TCRS-417 for a specified time (e.g., 30 minutes) at room temperature.

-

Inject the PBX1/TCRS-417 mixtures over the DNA-immobilized sensor surface and record the binding response.

-

Regenerate the sensor surface between each injection.

-

-

Data Analysis:

-

Subtract the response from the control flow cell.

-

Determine the percentage of inhibition for each TCRS-417 concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (CellTiter-Blue®)

This protocol outlines the procedure for assessing the effect of TCRS-417 on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

TCRS-417

-

CellTiter-Blue® Cell Viability Reagent

-

Plate reader capable of measuring fluorescence (Ex: 560 nm, Em: 590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of TCRS-417 in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of TCRS-417. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

-

Assay:

-

Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at 560 nm (excitation) and 590 nm (emission).

-

-

Data Analysis:

-

Subtract the background fluorescence (from no-cell control wells).

-

Normalize the fluorescence values to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the TCRS-417 concentration and calculate the IC50 value.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps to quantify the changes in mRNA levels of PBX1 target genes following treatment with TCRS-417.

Materials:

-

Cancer cell lines

-

TCRS-417

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

qRT-PCR instrument

-

Primers for target genes (FOXM1, NEK2, E2F2, MEOX1, BCL6) and a reference gene (e.g., APP, GAPDH, or β-actin).

Primer Sequences:

-

Human APP (Amyloid Precursor Protein):

-

Forward: 5'-TGGACCAAGATCTCCGACTT-3'

-

Reverse: 5'-GTTCTGCATCTGCTCAAAGA-3'

-

-

Note: Validated primer sequences for FOXM1, NEK2, E2F2, MEOX1, and BCL6 should be obtained from reliable sources such as PrimerBank or previously published literature and validated in-house.

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat cells with TCRS-417 at the desired concentration and for the specified time.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reaction with SYBR Green or TaqMan master mix, cDNA, and forward and reverse primers for each target and reference gene.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the cell cycle distribution of cells treated with TCRS-417 using flow cytometry.

Materials:

-

Cancer cell lines

-

TCRS-417

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with TCRS-417 for the desired duration.

-

Harvest both adherent and floating cells, and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

TCRS-417 is a promising small-molecule inhibitor of the PBX1 transcription factor with demonstrated anti-cancer activity in preclinical models. Its ability to disrupt PBX1-DNA binding, modulate the expression of key oncogenic genes, and overcome chemotherapy resistance highlights its potential as a novel therapeutic agent. The detailed structural information, physicochemical properties, and experimental protocols provided in this guide are intended to support and accelerate further research into the development of TCRS-417 and other PBX1-targeted therapies.

References

Unraveling TCRS-417: A Deep Dive into a Novel Therapeutic Candidate

The initial search for "TCRS-417" has yielded no publicly available information regarding a therapeutic agent, experimental compound, or biological entity matching this designation. The search results predominantly refer to the Tennessee Consolidated Retirement System (TCRS).

This suggests that "TCRS-417" may be an internal project code, a very early-stage discovery, or a potential misnomer for a different therapeutic. Without any foundational scientific literature, clinical trial data, or preclinical research available in the public domain, it is not possible to construct the requested in-depth technical guide.

To proceed with a comprehensive report, including detailed experimental protocols, quantitative data tables, and signaling pathway diagrams, further clarification on the identity of "TCRS-417" is required.

We invite researchers, scientists, and drug development professionals with knowledge of this specific designation to provide clarifying details. Once a verifiable scientific basis for "TCRS-417" is established, a thorough and accurate technical guide can be developed to meet the core requirements of the request.

TCRS-417: A Targeted Approach to Dismantling Cancer Stemness Through PBX1 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a significant hurdle in oncology, driving tumor initiation, metastasis, and therapeutic resistance. A key regulator of the stem-like state is the Pre-B-cell leukemia homeobox 1 (PBX1) transcription factor. TCRS-417 (also known as T417) has emerged as a novel small-molecule inhibitor that directly targets the PBX1-DNA interaction, offering a promising strategy to eradicate CSCs. This technical guide provides a comprehensive overview of TCRS-417, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals investigating new avenues in cancer therapy.

Introduction

The cancer stem cell hypothesis posits that a subpopulation of cells within a tumor possesses stem-like properties, including self-renewal and differentiation, which are responsible for tumor propagation and relapse. The transcription factor PBX1 has been identified as a critical component in maintaining these cancer stem cell-like phenotypes, particularly in ovarian and other solid tumors.[1][2] Elevated PBX1 expression is often associated with resistance to conventional chemotherapies, such as carboplatin.[1][2]

TCRS-417 is a first-in-class small molecule designed to inhibit PBX1.[2][3] By docking into a hydrophobic pocket of the PBX1 protein, TCRS-417 directly blocks its binding to DNA, thereby inhibiting its transcriptional activity.[2] This mechanism effectively reverses the stemness traits in cancer cells, re-sensitizing them to chemotherapy and suppressing their self-renewal and proliferative capabilities.[2][3][4][5][6][7]

Mechanism of Action and Signaling Pathway

TCRS-417's primary mechanism of action is the direct inhibition of the PBX1 transcription factor. PBX1 is a downstream effector of the Notch signaling pathway and plays a pivotal role in the transcriptional regulation of genes involved in cell proliferation and stemness.[2] Notably, TCRS-417 has been shown to disrupt the PBX1-FOXM1 axis, a critical pathway for the survival and proliferation of certain cancer cells, particularly those with chr1q amplification.

By preventing PBX1 from binding to the promoter regions of its target genes, TCRS-417 leads to the downregulation of key oncogenic transcripts, including FOXM1, NEK2, and E2F2.[3] This disruption of the PBX1 signaling cascade leads to a phenotypic shift in cancer cells, causing them to revert from a stem-like, chemoresistant state to a more differentiated and drug-sensitive state.[2][3]

Quantitative Data Summary

The preclinical efficacy of TCRS-417 has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of TCRS-417

| Parameter | Value | Cell Lines | Description |

| IC50 (PBX1-DNA Binding) | 6.58 μM | N/A | Concentration of TCRS-417 required to inhibit 50% of PBX1 binding to its DNA consensus sequence.[3] |

| Spherogenic Capacity | 0-10 μM | OVCAR3-CR, SKOV3-CR | Concentration range of TCRS-417 that attenuates the formation of cancer cell spheroids, indicating a reduction in self-renewal capacity.[3] |

| mRNA Downregulation | 20 μM (16-20h) | 11 cancer cell lines | Concentration and duration of TCRS-417 treatment that significantly decreases the mRNA levels of FOXM1, NEK2, and E2F2.[3] |

| Cell Cycle Arrest | 20 μM (48h) | 11 cancer cell lines | Concentration and duration of TCRS-417 treatment resulting in G0/G1 phase arrest. |

Table 2: In Vivo Efficacy of TCRS-417

| Animal Model | Dosage & Schedule | Treatment Effect |

| Xenograft Myeloma Mice | 10 mg/kg, s.c., 23 days | Significantly reduced tumor size and weight.[3] |

| A2780 Ovarian Cancer Xenograft | 5 mg/kg, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin) | Significantly delayed tumor growth and reduced end-point tumor weight.[3] |

| Gene Expression Modulation (in vivo) | 5 mg/kg, intratumoral, 3 doses/week for 3 weeks | Reduced MEOX1 and BCL6 gene expression in a dose-dependent manner.[3] |

| Toxicity Study | 5 mg/kg, 3 doses/week for 3 weeks | No significant differences in hematologic or clinical chemistry profiles compared to vehicle control.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of TCRS-417.

Spheroid Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

-

Cell Culture: Carboplatin-resistant (CR) ovarian cancer cell lines (e.g., OVCAR3-CR, SKOV3-CR) are cultured in appropriate media.

-

Seeding: Cells are seeded at a density of 5,000 cells per well in 96-well ultra-low attachment spheroid microplates.

-

Treatment: TCRS-417 is added to the wells at a concentration range of 0-10 μM.

-

Incubation: Plates are incubated for 72 hours to allow for spheroid formation.

-

Analysis: Spheroid formation and growth are evaluated at 24, 48, and 72-hour time points through microscopic examination. Cell viability can be quantified using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).

In Vivo Xenograft Study

This protocol outlines the assessment of TCRS-417's anti-tumor efficacy in a mouse model.

-

Animal Model: Immunocompromised nu/nu mice are used.

-

Tumor Implantation: A2780 ovarian cancer cells are injected subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Groups: Mice are randomized into treatment groups (e.g., vehicle control, TCRS-417 alone, Carboplatin alone, TCRS-417 + Carboplatin).

-

Drug Administration: TCRS-417 is administered via subcutaneous injection at 5 mg/kg, three times a week. Carboplatin is administered as per standard protocols.

-

Monitoring: Tumor volume and body weight are measured regularly for the duration of the study (e.g., 3 weeks).

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., gene expression).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine the direct binding inhibition of PBX1 to DNA by TCRS-417.

-

Probe Preparation: A double-stranded DNA oligonucleotide containing the PBX1 binding consensus sequence is labeled (e.g., with biotin or a radioactive isotope).

-

Binding Reaction: Recombinant PBX1 protein is incubated with the labeled DNA probe in a binding buffer.

-

Inhibition: TCRS-417 is added to the binding reaction at various concentrations to assess its inhibitory effect.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The position of the labeled DNA probe is detected. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. A reduction in the shifted band in the presence of TCRS-417 indicates inhibition of binding.

Conclusion and Future Directions

TCRS-417 represents a highly promising therapeutic agent that targets the fundamental mechanisms of cancer stemness. By directly inhibiting the PBX1 transcription factor, TCRS-417 can reverse chemoresistance and suppress the self-renewal of cancer stem cells. The preclinical data presented in this guide demonstrate its potent in vitro and in vivo activity with minimal toxicity.

Future research should focus on elucidating the full spectrum of PBX1's downstream targets and exploring the efficacy of TCRS-417 in a broader range of cancer types that exhibit PBX1 overexpression. Furthermore, clinical trials are warranted to translate these compelling preclinical findings into effective therapies for cancer patients. The continued investigation of TCRS-417 and similar targeted therapies holds the potential to revolutionize the treatment of cancer by specifically eradicating the resilient cancer stem cell population.

References

- 1. Comprehensive summary: the role of PBX1 in development and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cisplatin resistance alters ovarian cancer spheroid formation and impacts peritoneal invasion [frontiersin.org]

- 3. Development of small molecule inhibitors targeting PBX1 transcription signaling as a novel cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Impact of TCRS-417 on PBX1 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor TCRS-417 and its effects on the Pre-B-Cell Leukemia Homeobox 1 (PBX1) signaling pathway. PBX1, a TALE (three-amino acid loop extension) homeodomain transcription factor, is a critical regulator of gene expression involved in both developmental processes and tumorigenesis. Its overexpression is correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. TCRS-417 has emerged as a potent inhibitor of PBX1, demonstrating significant anti-tumor activity in preclinical models. This document summarizes the mechanism of action of TCRS-417, its effects on downstream signaling, and provides detailed protocols for key experimental assays.

Mechanism of Action of TCRS-417

TCRS-417 is a small molecule inhibitor designed to directly interfere with the function of the PBX1 transcription factor. Its primary mechanism of action is the disruption of the interaction between PBX1 and its cognate DNA binding sequence.

Direct Inhibition of PBX1-DNA Binding

TCRS-417 directly blocks the binding of PBX1 to its DNA target sequence.[1][2] This has been quantified using biophysical assays, demonstrating a dose-dependent inhibition.

Table 1: In Vitro Inhibition of PBX1-DNA Binding by TCRS-417

| Assay | Parameter | Value | Reference |

| Electrophoretic Mobility Shift Assay (EMSA) | Inhibition of PBX1-DNA complex formation | Dose-dependent | [3] |

| Surface Plasmon Resonance (SPR) | IC50 for PBX1-DNA binding | 5 µM | [3] |

| Published IC50 | IC50 for blocking PBX1-binding to DNA | 6.58 μM | [2] |

The ability of TCRS-417 to disrupt this fundamental interaction prevents PBX1 from regulating the transcription of its target genes, thereby inhibiting its oncogenic functions.

Effects on Downstream Signaling and Cellular Functions

By inhibiting PBX1, TCRS-417 triggers a cascade of downstream effects, ultimately leading to the suppression of cancer cell proliferation and survival.

Downregulation of PBX1 Target Genes

TCRS-417 treatment leads to a significant decrease in the mRNA levels of known PBX1 downstream target genes. These genes are often involved in cell cycle progression and proliferation.

Table 2: Effect of TCRS-417 on PBX1 Target Gene Expression

| Target Gene | Cell Lines | Treatment Conditions | Effect | Reference |

| FOXM1 | Multiple Myeloma, Breast, Ovarian, Lung, Brain Cancer | 20 µM, 16-20 h | Significant decrease in mRNA levels | [2] |

| NEK2 | Multiple Myeloma, Breast, Ovarian, Lung, Brain Cancer | 20 µM, 16-20 h | Significant decrease in mRNA levels | [2] |

| E2F2 | Multiple Myeloma, Breast, Ovarian, Lung, Brain Cancer | 20 µM, 16-20 h | Significant decrease in mRNA levels | [2] |

| MEOX1 | A2780 xenografts | 5 mg/kg, intratumoral, 3 doses/week for 3 weeks | Reduced gene expression | [2] |

| BCL6 | A2780 xenografts | 5 mg/kg, intratumoral, 3 doses/week for 3 weeks | Reduced gene expression | [2] |

Inhibition of Cancer Cell Proliferation and Viability

TCRS-417 demonstrates potent anti-proliferative and cytotoxic effects across a range of cancer cell lines, particularly those with high levels of PBX1 expression.

Table 3: In Vitro Efficacy of TCRS-417 on Cancer Cell Lines

| Cell Line(s) | Assay | Treatment Conditions | Observed Effect | Reference |

| OVCAR3-CR, SKOV3-CR | Spheroid Formation Assay | 0-10 µM | Attenuated spherogenic capacity; reversion to a more differentiated state | [2] |

| Multiple Myeloma, Breast, Ovarian, Lung, Brain Cancer | Cell Viability/Proliferation Assays | Not specified | Significant suppression of self-renewal and proliferation | [2] |

Induction of Cell Cycle Arrest

Treatment with TCRS-417 has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Table 4: Effect of TCRS-417 on Cell Cycle

| Cell Line(s) | Treatment Conditions | Effect on Cell Cycle | Reference |

| Ovarian Cancer Cells (e.g., OVCAR-3) | Not specified | G2/M arrest | [4][5] |

In Vivo Efficacy of TCRS-417

The anti-tumor effects of TCRS-417 have been validated in preclinical animal models, demonstrating its potential as a therapeutic agent.

Table 5: In Vivo Anti-Tumor Activity of TCRS-417

| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |

| Myeloma | Xenograft mice | 10 mg/kg, s.c., 23 days | Significant reduction in tumor size and weight | [2] |

| Ovarian Cancer (A2780) | Immunocompromised nu/nu mice | 5 mg/kg, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin) | Significantly delayed tumor growth and reduced end-point tumor weight | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: TCRS-417 inhibits the PBX1 signaling pathway.

Caption: Workflow for evaluating TCRS-417 efficacy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of TCRS-417.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to qualitatively and quantitatively assess the ability of TCRS-417 to disrupt the PBX1-DNA complex.

-

Probe Preparation:

-

Synthesize complementary oligonucleotides containing the PBX1 binding motif (5'-TGATT-3').

-

Label one oligonucleotide with a non-radioactive tag (e.g., biotin) at the 3' or 5' end.

-

Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

-

Purify the probe using standard methods.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components in binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2, 0.05% NP-40):

-

Purified recombinant PBX1 protein or nuclear extract from cells overexpressing PBX1.

-

Poly(dI-dC) as a non-specific competitor.

-

Varying concentrations of TCRS-417 (e.g., 0.625-80 µM) or vehicle control (DMSO).

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-inhibitor interaction.

-

Add the biotin-labeled DNA probe to the reaction and incubate for an additional 20-30 minutes at room temperature.

-

-

Electrophoresis and Detection:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel (e.g., 6% TBE gel).

-

Perform electrophoresis at a constant voltage (e.g., 100 V) in a cold room or with a cooling system until the bromophenol blue tracking dye has migrated to the bottom of the gel.

-

Transfer the DNA from the gel to a positively charged nylon membrane.

-

Detect the biotin-labeled DNA using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

-

Visualize the bands on an imaging system. A decrease in the intensity of the shifted band (PBX1-DNA complex) in the presence of TCRS-417 indicates inhibition.

-

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of TCRS-417 required to inhibit the growth of cancer cells.

-

Cell Seeding:

-

Culture ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) in appropriate growth medium.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a serial dilution of TCRS-417 in growth medium.

-

Remove the existing medium from the wells and add 100 µL of the TCRS-417 dilutions or vehicle control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Measurement (MTT Assay Example):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of TCRS-417 on cell cycle distribution.

-

Cell Treatment and Harvesting:

-

Seed cells (e.g., OVCAR-3) in 6-well plates and treat with various concentrations of TCRS-417 or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

-

Fixation and Staining:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and centrifuge to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Xenograft Model

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of TCRS-417.

-

Cell Preparation and Implantation:

-

Culture A2780 ovarian cancer cells to 80-90% confluency.

-

Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female immunocompromised nu/nu mice.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer TCRS-417 (e.g., 5 mg/kg) or vehicle control via subcutaneous injection three times per week.

-

Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., after 3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis, such as qRT-PCR for target gene expression or immunohistochemistry.

-

Conclusion

TCRS-417 is a promising small molecule inhibitor that effectively targets the PBX1 signaling pathway. By directly inhibiting the binding of PBX1 to DNA, TCRS-417 downregulates the expression of key oncogenic genes, leading to decreased cancer cell proliferation, cell cycle arrest, and tumor growth suppression in preclinical models. The data presented in this guide underscore the therapeutic potential of targeting PBX1 with inhibitors like TCRS-417 for the treatment of various cancers. Further investigation and clinical development of TCRS-417 are warranted.

References

- 1. Mechanical cues rewire lipid metabolism and support chemoresistance in epithelial ovarian cancer cell lines OVCAR3 and SKOV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of small molecule inhibitors targeting PBX1 transcription signaling as a novel cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Impact of TCRS-417 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCRS-417 is a novel small molecule inhibitor targeting the Pre-B-Cell Leukemia Homeobox 1 (PBX1) transcription factor, a critical regulator of gene expression involved in oncogenesis, stem cell maintenance, and therapeutic resistance. This technical guide provides an in-depth analysis of the mechanism of action of TCRS-417, its impact on the transcriptional landscape of cancer cells, and detailed methodologies for key experimental procedures. Quantitative data are presented to illustrate the potency and effects of TCRS-417, and signaling pathways are visualized to elucidate its biological context. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new therapeutic strategies targeting transcription factor-driven malignancies.

Introduction to PBX1 as a Therapeutic Target

Pre-B-Cell Leukemia Homeobox 1 (PBX1) is a TALE (three-amino-acid loop extension) class homeodomain transcription factor that plays a pivotal role in embryonic development and tissue homeostasis.[1][2] However, its dysregulation is implicated in a variety of human cancers, including ovarian, breast, prostate, and lung cancer, as well as melanoma and acute lymphoblastic leukemia.[2][3] PBX1 often acts as a transcriptional co-factor, forming heterodimers with other transcription factors, such as MEIS and HOX proteins, to regulate the expression of a wide array of target genes.[4][5]

In oncology, elevated PBX1 expression is frequently associated with poor clinical outcomes, tumor progression, and the maintenance of cancer stem cell-like phenotypes.[3] It contributes to therapeutic resistance, particularly to platinum-based chemotherapies.[3][6] Given its central role in driving malignant gene expression programs, the direct inhibition of PBX1's transcriptional activity presents a compelling therapeutic strategy. TCRS-417 has emerged as a lead compound in this effort, designed to disrupt the interaction between PBX1 and its DNA binding sites.[6][7]

Mechanism of Action of TCRS-417

TCRS-417 is a small molecule inhibitor specifically designed to interfere with the DNA-binding function of PBX1.[6] Its primary mechanism of action is the direct blockade of the PBX1 protein from binding to its consensus DNA motif (5'-TGATT-3').[3][6] By occupying the DNA-binding groove of PBX1, TCRS-417 prevents the formation of a stable PBX1-DNA complex, thereby inhibiting the transcription of PBX1's downstream target genes.[3][8] This disruption of transcriptional regulation leads to a cascade of anti-tumor effects, including the suppression of cell proliferation, the attenuation of stemness characteristics, and the resensitization of resistant cancer cells to chemotherapy.[6][7]

Signaling Pathway of TCRS-417 Action

The following diagram illustrates the signaling pathway affected by TCRS-417. In normal cancer progression, PBX1, often in complex with co-factors like MEIS2, binds to the promoter regions of target genes, driving their transcription. This leads to the production of proteins like FOXM1, NEK2, and E2F2, which promote cell cycle progression, proliferation, and the maintenance of a stem-like state. TCRS-417 directly inhibits the initial step of this cascade.

Caption: TCRS-417 inhibits PBX1-DNA binding, blocking downstream gene transcription.

Quantitative Effects of TCRS-417 on Gene Transcription

The efficacy of TCRS-417 has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its impact on PBX1 activity and the transcription of its target genes.

Table 1: In Vitro Activity of TCRS-417

| Parameter | Value | Cell Lines / Conditions | Source |

| IC₅₀ (PBX1-DNA Binding) | 6.58 µM | In vitro binding assay | [6] |

| Effective Concentration for mRNA Reduction | 20 µM | 11 cancer cell lines (myeloma, breast, ovarian, lung, brain) | [6] |

| Treatment Duration for mRNA Reduction | 16-20 hours | 11 cancer cell lines | [6] |

| Concentration Range for Dose-Dependent DNA Binding Inhibition | 0.625 - 80 µM | In vitro binding assay | [6] |

| Impact on Cell Cycle | G0/G1 phase arrest | 4 myeloma cell lines (MM.1S, U266, NCU.MM1, OPM2) at 20 µM for 48h | [6] |

Table 2: In Vivo Efficacy of TCRS-417

| Parameter | Dosage | Model | Effect | Source |

| Tumor Size and Weight Reduction | 10 mg/kg, s.c., 23 days | Xenograft myeloma mouse model | Significant reduction | [6] |

| Gene Expression Modulation | 5 mg/kg, intratumoral, 3 doses/week for 3 weeks | A2780 xenografts | Reduced MEOX1 and BCL6 gene expression | [6] |

| Combination Therapy | 5 mg/kg, s.c., with Carboplatin | A2780 xenografts | Significantly delayed tumor growth | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of TCRS-417 on gene transcription.

Electrophoretic Mobility Shift Assay (EMSA) for PBX1-DNA Binding Inhibition

This assay is used to qualitatively and quantitatively assess the ability of TCRS-417 to inhibit the binding of PBX1 protein to a specific DNA probe.

Objective: To determine the IC₅₀ of TCRS-417 for the disruption of the PBX1-DNA complex.

Materials:

-

Purified recombinant PBX1 protein.

-

Biotin-labeled double-stranded DNA oligonucleotides containing the PBX1 consensus binding site (5'-TGATT-3').

-

Unlabeled "cold" competitor oligonucleotides.

-

TCRS-417 dissolved in DMSO.

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Poly(dI-dC) non-specific competitor DNA.

-

6% non-denaturing polyacrylamide gel.

-

TBE buffer.

-

Chemiluminescent nucleic acid detection module.

Protocol:

-

Reaction Setup: In separate microtubes, prepare the binding reactions by adding components in the following order: binding buffer, poly(dI-dC), varying concentrations of TCRS-417 (or DMSO vehicle control), and purified PBX1 protein.

-

Incubation: Incubate the reactions for 20 minutes at room temperature to allow TCRS-417 to interact with the PBX1 protein.

-

DNA Binding: Add the biotin-labeled DNA probe to each reaction tube.

-

Final Incubation: Incubate for an additional 30 minutes at room temperature to allow for PBX1-DNA binding.

-

Gel Electrophoresis: Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer. Run the gel at 100V for 60-90 minutes.

-

Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Analysis: Quantify the band intensities for free DNA and the protein-DNA complex. Calculate the percentage of inhibition for each TCRS-417 concentration and determine the IC₅₀ value.

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to measure the change in mRNA levels of PBX1 target genes (e.g., FOXM1, NEK2, E2F2) following treatment with TCRS-417.

Objective: To quantify the dose-dependent effect of TCRS-417 on the transcription of target genes in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., OVCAR3, A2780).

-

Cell culture medium and supplements.

-

TCRS-417 dissolved in DMSO.

-

RNA extraction kit (e.g., TRIzol or column-based kit).

-

Reverse transcription kit (with reverse transcriptase, dNTPs, random primers/oligo(dT)).

-

qPCR master mix (containing Taq polymerase and SYBR Green or a fluorescent probe).

-

Primers specific for target genes (FOXM1, NEK2, E2F2) and a housekeeping gene (e.g., GAPDH, ACTB).

-

qRT-PCR instrument.

Protocol:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of TCRS-417 (e.g., 0-20 µM) or a DMSO vehicle control for a specified time (e.g., 16-20 hours).

-

RNA Isolation: Harvest the cells and isolate total RNA using a preferred RNA extraction method. Quantify the RNA and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reactions in a multi-well plate. Each reaction should contain qPCR master mix, forward and reverse primers for a specific gene, and the diluted cDNA template. Include no-template controls for each primer set.

-

qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) for each sample. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the TCRS-417 treated samples to the vehicle control.

Caption: Workflow for Quantitative Real-Time PCR (qRT-PCR).

Conclusion and Future Directions

TCRS-417 represents a promising therapeutic agent that targets the fundamental mechanism of transcriptional addiction in various cancers through the inhibition of PBX1. The data presented in this guide demonstrate its potency in disrupting PBX1-DNA binding and consequently downregulating the expression of key oncogenic genes. The detailed protocols provide a framework for the further investigation of TCRS-417 and other PBX1 inhibitors.

Future research should focus on elucidating the broader network of genes regulated by PBX1 and the full spectrum of cellular processes affected by TCRS-417. Further preclinical studies are warranted to evaluate its safety, pharmacokinetics, and efficacy in a wider range of cancer models. As TCRS-417 is currently in the preclinical stage of development, no clinical trial data is yet available. The continued development of targeted therapies against transcription factors like PBX1 holds the potential to overcome therapeutic resistance and improve outcomes for patients with difficult-to-treat malignancies.

References

- 1. Frontiers | PBX1: a TALE of two seasons—key roles during development and in cancer [frontiersin.org]

- 2. Comprehensive summary: the role of PBX1 in development and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of small molecule inhibitors targeting PBX1 transcription signaling as a novel cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meis1 and pKnox1 bind DNA cooperatively with Pbx1 utilizing an interaction surface disrupted in oncoprotein E2a-Pbx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Both Pbx1 and E2A-Pbx1 bind the DNA motif ATCAATCAA cooperatively with the products of multiple murine Hox genes, some of which are themselves oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of small molecule inhibitors targeting PBX1 transcription signaling as a novel cancer therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the In-Vitro Evaluation of TCRS-417

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in-vitro studies conducted on TCRS-417, a small-molecule inhibitor of the Pre-B-Cell Leukemia Homeobox 1 (PBX1) transcription factor. The information presented herein is intended to offer a detailed understanding of the compound's mechanism of action, its effects on cancer cell lines, and the experimental methodologies employed for its characterization.

Core Mechanism of Action

TCRS-417 functions as a direct inhibitor of PBX1, a crucial transcription factor implicated in tumorigenesis and cancer cell survival. The primary mechanism involves the disruption of the PBX1-DNA interaction, thereby affecting the transcription of PBX1 target genes. Furthermore, TCRS-417 has been shown to destabilize the formation of the PBX1/MEIS2 hetero-complex, a key transcriptional regulator in various cancers.[1] This inhibitory action leads to a cascade of downstream effects, ultimately suppressing cancer cell self-renewal and proliferation, particularly in cells exhibiting high levels of PBX1 expression.[1][2][3]

Quantitative In-Vitro Data Summary

The following tables summarize the key quantitative data obtained from in-vitro studies of TCRS-417 across various cancer cell lines.

Table 1: Potency and Binding Affinity

| Parameter | Value | Experimental Context |

| IC50 (PBX1-DNA Binding) | 6.58 μM | Direct measurement of the inhibition of PBX1 binding to its DNA consensus sequence.[3][4] |

| Concentration Range (DNA Binding Inhibition) | 0.625 - 80 μM | Dose-dependent decrease in PBX1 binding to DNA observed in this range.[3][4] |

Table 2: Effects on Cell Spheroid Formation and Gene Expression

| Effect | Concentration | Cell Lines | Duration |

| Attenuation of Spherogenic Capacity | 0 - 10 μM | OVCAR3-CR, SKOV3-CR | Not Specified |

| Significant Decrease in mRNA Levels (FOXM1, NEK2, E2F2) | 20 μM | 11 cancer cell lines including myeloma, breast, ovarian, lung, and brain cancer lines. | 16 - 20 hours |

| Reduction in MEOX1 and BCL6 Gene Expression | 5 mg/kg (intratumoral) | A2780 xenografts | 3 doses/week for 3 weeks |

Table 3: Impact on Cell Cycle Progression

| Effect | Concentration | Cell Lines | Duration |

| G2/M Phase Depletion & G0/G1 Phase Arrest | 20 μM | MM.1S, U266, NCU.MM1, OPM2 (myeloma); MCF-7, LTED (breast cancer); OVCAR3, A2780 (ovarian cancer); A549, H69AR (lung cancer); SNB-75 (brain cancer) | 48 hours |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below. These protocols are constructed based on standard laboratory procedures and the available data for TCRS-417.

1. Electrophoretic Mobility Shift Assay (EMSA) for PBX1-DNA Binding

-

Objective: To qualitatively and quantitatively assess the inhibitory effect of TCRS-417 on the binding of PBX1 protein to its consensus DNA sequence.

-

Materials:

-

Purified recombinant PBX1 protein.

-

Infrared dye-labeled or biotinylated double-stranded DNA oligonucleotide probe containing the PBX1 binding motif.

-

Unlabeled ("cold") competitor oligonucleotide.

-

TCRS-417 dissolved in DMSO.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Polyacrylamide gel (4-6%).

-

TBE or TGE running buffer.

-

-

Procedure:

-

Prepare binding reactions by combining the binding buffer, a fixed amount of the labeled DNA probe, and varying concentrations of TCRS-417 (e.g., 0.625 to 80 μM).

-

Add the purified PBX1 protein to the reaction mixtures. For negative controls, omit the PBX1 protein. For competition controls, add an excess of the unlabeled competitor probe.

-

Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis at a constant voltage in a cold room or using a cooling system to prevent heat-induced dissociation of the complexes.

-

Visualize the bands using an appropriate imaging system for the chosen label (e.g., infrared imager or chemiluminescence detector). A "shift" in the migration of the labeled probe indicates protein-DNA binding, and a reduction in this shift in the presence of TCRS-417 demonstrates its inhibitory activity.

-

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To quantify the changes in mRNA levels of PBX1 target genes (e.g., FOXM1, NEK2, E2F2, MEOX1, BCL6) following treatment with TCRS-417.

-

Materials:

-

Cancer cell lines of interest.

-

TCRS-417.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green or TaqMan).

-

Primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).

-

-

Procedure:

-

Seed the cancer cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with TCRS-417 (e.g., 20 μM) or vehicle control (DMSO) for the specified duration (e.g., 16-20 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in TCRS-417-treated samples compared to the vehicle control.

-

3. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of TCRS-417 on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials:

-

Cancer cell lines.

-

TCRS-417.

-

Phosphate-buffered saline (PBS).

-

Ethanol (70%, ice-cold) for fixation.

-

Propidium Iodide (PI) staining solution containing RNase A.

-

Flow cytometer.

-

-

Procedure:

-

Culture the cells and treat them with TCRS-417 (e.g., 20 μM) or vehicle control for the desired time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of TCRS-417, from PBX1 inhibition to cell cycle arrest.

Caption: Workflow for analyzing cell cycle distribution after TCRS-417 treatment.

References

- 1. Development of small molecule inhibitors targeting PBX1 transcription signaling as a novel cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive summary: the role of PBX1 in development and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | PBX1: a TALE of two seasons—key roles during development and in cancer [frontiersin.org]

Preclinical Data on TCRS-417: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCRS-417 (also known as T417) is a novel small molecule inhibitor of the Pre-B-cell leukemia homeobox (PBX) transcription factor 1 (PBX1). PBX1 is a key regulator of gene expression involved in various developmental processes and is frequently overexpressed in a range of human cancers, where it contributes to tumor progression and therapeutic resistance.[1][2][3][4][5] TCRS-417 represents a promising therapeutic strategy by directly targeting the PBX1 signaling pathway, thereby inhibiting the growth and survival of cancer cells reliant on this pathway. This technical guide provides a comprehensive overview of the preclinical data available for TCRS-417, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

TCRS-417 functions by directly interfering with the ability of PBX1 to bind to its cognate DNA sequences.[1] This inhibition of DNA binding disrupts the transcriptional activity of PBX1, leading to the downregulation of its target genes. Key downstream targets of PBX1 that are affected by TCRS-417 include FOXM1, NEK2, and E2F2, which are involved in cell cycle progression and proliferation.[1] By blocking the PBX1 signaling cascade, TCRS-417 can revert the stemness traits of cancer cells and resensitize them to conventional chemotherapies like carboplatin.[1]

The proposed mechanism of action for TCRS-417 is visualized in the following signaling pathway diagram:

Caption: Mechanism of action of TCRS-417.

Quantitative Data Summary

The preclinical efficacy of TCRS-417 has been evaluated through a series of in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro Activity of TCRS-417

| Parameter | Value | Cell Lines | Conditions | Reference |

| IC50 (PBX1-DNA Binding) | 6.58 µM | N/A (Biochemical Assay) | N/A | [1] |

| Effect on mRNA Levels | Significant Decrease | 11 cancer cell lines | 20 µM, 16-20 h | [1] |

| Spherogenic Capacity | Attenuated | OVCAR3-CR, SKOV3-CR | 0-10 µM | [1] |

| Cell Cycle Arrest | G0/G1 Phase Arrest | MM.1S, U266, NCU.MM1, OPM2, MCF-7, LTED, OVCAR3, A2780, A549, H69AR, SNB-75 | 20 µM, 48 h | [1] |

Table 2: In Vivo Efficacy of TCRS-417 in Xenograft Models

| Animal Model | Treatment Regimen | Outcome | Reference |

| Myeloma Xenograft | 10 mg/kg, s.c., 23 days | Significantly reduced tumor size and weight | [1] |

| Ovarian Cancer Xenograft (A2780) | 5 mg/kg, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin) | Significantly delayed tumor growth and reduced end-point tumor weight | [1] |

| Generic Xenograft | 5 mg/kg, intratumoral, 3 doses/week for 3 weeks | Reduced MEOX1 and BCL6 gene expression in a dose-dependent manner | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of TCRS-417.

General Experimental Workflow

The preclinical evaluation of a small molecule inhibitor like TCRS-417 typically follows a structured workflow, from initial target validation to in vivo efficacy studies.

Caption: General workflow for preclinical evaluation.

PBX1-DNA Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

-

Probe Preparation: A double-stranded DNA oligonucleotide containing the PBX1 binding consensus sequence is synthesized and labeled with a non-radioactive probe, such as biotin.

-

Binding Reaction: Recombinant PBX1 protein is incubated with the labeled DNA probe in a binding buffer. For the inhibitor-treated samples, varying concentrations of TCRS-417 are added to the reaction mixture.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The DNA-protein complexes are transferred to a nylon membrane and detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate. The inhibition of PBX1-DNA binding is quantified by measuring the decrease in the signal of the shifted band corresponding to the protein-DNA complex.

Cell Viability Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of TCRS-417 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, and the luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: Cell viability is plotted against the inhibitor concentration, and a dose-response curve is fitted to determine the IC50 value.

Spheroid Formation Assay

-

Cell Seeding: Single-cell suspensions of cancer cells are seeded in ultra-low attachment plates.

-

Compound Treatment: The cells are treated with different concentrations of TCRS-417.

-

Spheroid Formation: The plates are incubated for a period of 7-14 days to allow for spheroid formation.

-

Analysis: The number and size of the spheroids are quantified using microscopy and image analysis software.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated with TCRS-417 or a vehicle control for a specified time, then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from cells treated with TCRS-417 or a vehicle control using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the target genes (e.g., FOXM1, NEK2, E2F2) and a housekeeping gene for normalization.

-

Data Analysis: The relative mRNA expression levels are calculated using the delta-delta Ct method.

In Vivo Xenograft Mouse Model

-

Animal Acclimatization: Immunocompromised mice (e.g., nu/nu mice) are allowed to acclimate to the facility for at least one week before the study begins.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., A2780 ovarian cancer cells) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Drug Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment groups. TCRS-417 is administered via the specified route (e.g., subcutaneous injection) and schedule.

-

Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, the tumors are excised and weighed.

-

Toxicity Assessment: The body weight and overall health of the mice are monitored to assess any potential toxicity of the treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | PBX1: a TALE of two seasons—key roles during development and in cancer [frontiersin.org]

- 3. Comprehensive summary: the role of PBX1 in development and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PBX1: a TALE of two seasons—key roles during development and in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PBX1: a key character of the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of TCRS-417

Disclaimer: TCRS-417 is a small-molecule inhibitor currently available for research purposes only and is not approved for human use. The data presented herein is derived from preclinical studies and is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

TCRS-417, also known as T417, is an investigational small-molecule inhibitor of Pre-B-Cell Leukemia Homeobox 1 (PBX1). PBX1 is a transcription factor that plays a crucial role in the self-renewal and proliferation of cancer cells, particularly those with high PBX1 expression. By directly blocking the binding of PBX1 to DNA, TCRS-417 aims to disrupt the downstream signaling cascade, leading to a reduction in the expression of key oncogenes and the induction of a more differentiated state in cancer cells. This document provides a comprehensive overview of the currently available preclinical safety and toxicity data for TCRS-417.

Mechanism of Action

TCRS-417 functions by inhibiting the interaction between PBX1 and its DNA binding sites. This has been shown to affect the transcription of several downstream target genes, including FOXM1, NEK2, and E2F2, which are involved in cell cycle progression and proliferation. The inhibition of the PBX1 signaling cascade by TCRS-417 has been demonstrated to reduce the "stemness" characteristics of cancer cells and resensitize them to conventional chemotherapy.[1]

Caption: Mechanism of action of TCRS-417.

In Vitro Safety and Toxicity Profile

The in vitro activity of TCRS-417 has been evaluated in a panel of cancer cell lines. The primary toxic effect observed is selective cytotoxicity against cancer cells, particularly those with amplification of chromosome 1q (chr1q-amp), which is common in multiple myeloma.

| Cell Line | Cancer Type | Parameter | Result |

| Various Cancer Cells | Multiple Myeloma, Breast, Ovarian, Lung, Brain | PBX1-DNA Binding Inhibition | IC50 = 6.58 µM |

| OVCAR3-CR, SKOV3-CR | Ovarian Cancer | Spherogenic Capacity Attenuation | Effective at 0-10 µM |

| 11 Cancer Cell Lines | Various | mRNA level decrease (FOXM1, NEK2, E2F2) | Significant at 20 µM |

| MM.1S, U266, NCU.MM1, OPM2 | Multiple Myeloma | Cell Cycle Arrest (G0/1 phase) | Significant at 20 µM |

| MCF-7, LTED | Breast Cancer | Cell Cycle Arrest (G0/1 phase) | Significant at 20 µM |

| OVCAR3, A2780 | Ovarian Cancer | Cell Cycle Arrest (G0/1 phase) | Significant at 20 µM |

| A549, H69AR | Lung Cancer | Cell Cycle Arrest (G0/1 phase) | Significant at 20 µM |

| SNB-75 | Brain Cancer | Cell Cycle Arrest (G0/1 phase) | Significant at 20 µM |

In Vivo Safety and Toxicity Profile

The in vivo effects of TCRS-417 have been assessed in a xenograft mouse model of multiple myeloma. The available data suggests anti-tumor activity with a defined dosing regimen.

| Animal Model | Dosing Regimen | Outcome |

| Xenograft Myeloma Mice | 10 mg/kg, s.c., for 23 days | Significant reduction in tumor size and weight. |

| A2780 Xenograft Mice | 5 mg/kg/injection, s.c., 3 doses/week for 3 weeks (in combination with Carboplatin) | Significantly delayed tumor growth and reduced end-point tumor weight. |

| - | 5 mg/kg/injection, intratumoral, 3 doses/week for 3 weeks | Dose-dependent reduction in MEOX1 and BCL6 gene expression. |

Experimental Protocols

A biochemical assay was likely utilized to determine the IC50 of TCRS-417 for inhibiting the binding of PBX1 to its DNA consensus sequence. This could involve techniques such as Electrophoretic Mobility Shift Assay (EMSA) or a high-throughput screening platform using purified PBX1 protein and labeled DNA probes. Varying concentrations of TCRS-417 (e.g., 0.625-80 µM) were incubated with PBX1 and the DNA probe, and the extent of binding was quantified.

Cancer cell lines were treated with TCRS-417 (e.g., 20 µM) for a specified duration (e.g., 48 hours). Cell viability was likely assessed using a metabolic assay such as MTT or CellTiter-Glo. For cell cycle analysis, treated cells were fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/1, S, G2/M).

To assess the effect of TCRS-417 on downstream gene expression, cancer cell lines were treated with the compound (e.g., 20 µM) for a defined period (e.g., 16-20 hours). Total RNA was extracted, reverse-transcribed into cDNA, and subjected to qRT-PCR using primers specific for FOXM1, NEK2, and E2F2. Gene expression levels were normalized to a housekeeping gene.

Caption: Preclinical experimental workflow for TCRS-417.

Immunocompromised mice (e.g., nu/nu mice) were subcutaneously injected with cancer cells to establish tumors. Once tumors reached a palpable size, mice were randomized into treatment and control groups. TCRS-417 was administered via subcutaneous or intratumoral injection at specified doses and schedules. Tumor size was measured regularly, and at the end of the study, tumors were excised and weighed. For gene expression analysis, tumor tissue was collected and processed for qRT-PCR.

Summary and Future Directions

The available preclinical data indicates that TCRS-417 is a promising inhibitor of the PBX1 signaling pathway with selective toxicity against cancer cells in vitro and anti-tumor activity in vivo. The observed cell cycle arrest and reduction in oncogene expression are consistent with its proposed mechanism of action.

Further IND-enabling studies are necessary to fully characterize the safety and toxicity profile of TCRS-417. These should include:

-

Pharmacokinetics and Pharmacodynamics (PK/PD): To understand the absorption, distribution, metabolism, and excretion of the compound and its effect on the target in vivo.

-

Dose-range finding studies in multiple species: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

-